LogP (Lipophilicity) Comparison: C8 Provides a Distinct Hydrophobicity Window Between C6 and C12 Analogs
The lipophilicity of 1-octanesulfonyl chloride (C8) is quantifiably distinct from its nearest homologs, enabling precise tuning of partition coefficients in biphasic systems or membrane permeability in drug design. Its calculated LogP of 3.8–4.0 [1] positions it between the more hydrophilic 1-hexanesulfonyl chloride (C6, estimated LogP ~2.5) [2] and the more lipophilic 1-dodecanesulfonyl chloride (C12, estimated LogP ~5.5) . This ~1.5 unit LogP difference between C8 and C6 translates to an approximately 30-fold increase in octanol-water partition coefficient (Kow), while the C8 to C12 difference reflects a similar magnitude of increased lipophilicity.
| Evidence Dimension | Lipophilicity (LogP, octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.8–4.0 |
| Comparator Or Baseline | 1-Hexanesulfonyl chloride (C6) LogP ~2.5; 1-Dodecanesulfonyl chloride (C12) LogP ~5.5 |
| Quantified Difference | ΔLogP ≈ +1.5 (vs. C6); ΔLogP ≈ -1.5 (vs. C12) |
| Conditions | Calculated values based on XLogP3 and consensus LogP algorithms, standard for the series. |
Why This Matters
The quantifiable LogP difference directly dictates the compound's suitability for applications requiring a specific hydrophobic-hydrophilic balance, such as designing surfactants with a targeted critical micelle concentration (CMC) or ionic liquids with defined phase behavior.
- [1] ChemSrc. (n.d.). 1-Octanesulfonyl chloride (CAS 7795-95-1) Calculated LogP. View Source
- [2] Molbase. (n.d.). 1-Hexanesulfonyl chloride (CAS 14532-24-2) Physical Properties. View Source
